
(+)-Nebivolol
Vue d'ensemble
Description
(+)-Nebivolol, also known as R67138, is an enantiomer of Nebivolol. It is a beta-adrenergic receptor antagonist with a high degree of cardioselectivity. This compound is primarily used for its beta1 receptor blocking properties, which are enhanced by its ability to potentiate nitric oxide-mediated vasodilation. This makes it particularly effective in the treatment of hypertension and, in some regions, left ventricular failure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nebivolol involves multiple steps, starting from 6-fluoro-3,4-dihydrobenzopyran-2-carboxaldehyde. The key steps include the formation of cyanohydrins, followed by reduction and subsequent reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production is carried out under controlled conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Synthetic Routes and Stereochemical Control
(+)-Nebivolol is synthesized as part of a racemic mixture ([SRRR]-nebivolol and [RSSS]-nebivolol) through multi-step enantioselective processes . Key synthetic reactions include:
-
Epoxide Formation : Chiral epoxide intermediates (RR+RS and SS+SR pairs) are generated from fluorinated chroman precursors using tert-butyl hydroperoxide under alkaline conditions (pH 8.5–10.0, 20–25°C) .
-
Benzylamine Ring-Opening : Epoxide RS reacts with benzylamine in tertiary alcohols (e.g., tert-amyl alcohol) to yield amino alcohol intermediates. For example:
-
Coupling Reactions : Final N-benzylated derivatives (10 and 11) form via nucleophilic substitution between amino alcohols and epoxides (RR or SS configurations) .
Phase I Metabolic Reactions
In hepatic metabolism, this compound undergoes oxidative transformations mediated by cytochrome P450 enzymes :
Primary Metabolic Pathways
Reaction Type | Metabolite | Retention Time (min) | Mass (m/z) [M+H]⁺ | Molecular Formula |
---|---|---|---|---|
Alicyclic hydroxylation | M1 | 4.84 | 422.1761 | C₂₂H₂₆F₂NO₅ |
Alicyclic hydroxylation | M2 | 4.57 | 422.1785 | C₂₂H₂₆F₂NO₅ |
Aromatic hydroxylation | M3 | 5.58 | 422.1761 | C₂₂H₂₆F₂NO₅ |
Alicyclic dehydrogenation | M4 | 5.30 | 420.1618 | C₂₂H₂₄F₂NO₅ |
-
Key Findings :
-
Hydroxylation occurs at alicyclic (M1, M2) and aromatic (M3) positions, with distinct retention times confirming structural differences .
-
Dehydrogenation of hydroxylated metabolites produces ketone derivatives (e.g., M4) .
-
Novel N-Dealkylation : A previously unreported pathway generates a primary amine metabolite (211.1007 Da) .
-
Catalytic and Environmental Influences
-
Synthetic Conditions : Optimal yields require pH 8.5–10.0 and tertiary alcohols to stabilize reactive intermediates .
-
Metabolic Selectivity : Liver microsomes favor alicyclic over aromatic hydroxylation, with M1/M2 forming 80% of total metabolites .
Structural Implications of Reactivity
The 6-fluoro-3,4-dihydro-2H-chroman backbone directs metabolic and synthetic outcomes:
Applications De Recherche Scientifique
Pharmacological Profile
Nebivolol is characterized by its selective action on beta-1 adrenergic receptors and its ability to stimulate endothelial nitric oxide synthase, leading to vasodilation. This dual action distinguishes it from traditional beta-blockers, which primarily block adrenergic receptors without significant vasodilatory effects. The drug's mechanism involves:
- Beta-1 Receptor Antagonism : Primarily reduces heart rate and myocardial contractility.
- Nitric Oxide Mediated Vasodilation : Enhances endothelial function and reduces systemic vascular resistance.
Treatment of Hypertension
Nebivolol is widely used for managing essential hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure and improving patient outcomes compared to other antihypertensive agents.
- Efficacy : In a meta-analysis involving multiple trials, patients treated with (+)-Nebivolol showed a higher response rate in blood pressure reduction compared to traditional beta-blockers like atenolol, with a notable improvement in diastolic function .
Study | Population | Dose | Outcome |
---|---|---|---|
Randomized Trial | 200 patients | 5-10 mg | Significant reduction in systolic and diastolic blood pressure |
Meta-analysis | 12 trials | Various doses | Higher antihypertensive response rate (OR 1.44) |
Management of Heart Failure
Nebivolol has been shown to be effective in treating heart failure, particularly in elderly patients. A randomized trial indicated that it significantly reduced mortality rates compared to placebo .
- Clinical Findings : The trial reported a hazard ratio of 0.86 for mortality among patients on nebivolol, indicating a protective effect against heart failure-related deaths.
Study | Population | Dose | Outcome |
---|---|---|---|
Heart Failure Study | 2000 patients | 7.7 mg mean dose | Reduced mortality (HR 0.86) |
Case Study 1: Nebivolol-Induced Hepatotoxicity
A recent case report highlighted a significant adverse effect associated with nebivolol treatment. A 73-year-old woman developed elevated liver enzymes after starting nebivolol alongside lisinopril for uncontrolled hypertension. Upon discontinuation of nebivolol, her liver enzymes normalized, confirming the drug's role in hepatotoxicity .
Case Study 2: Efficacy in Diabetic Patients
Another study focused on the effects of nebivolol on diabetic patients with hypertension. It demonstrated that nebivolol not only effectively reduced blood pressure but also improved endothelial function by enhancing nitric oxide availability, thus providing additional cardiovascular protection .
Pharmacokinetics
The pharmacokinetics of this compound reveal enantioselective properties, with significant differences between its enantiomers affecting clearance rates and therapeutic outcomes. Studies have shown that the L-enantiomer exhibits greater efficacy and lower side effects compared to the D-enantiomer .
Mécanisme D'action
(+)-Nebivolol exerts its effects by selectively inhibiting beta1-adrenergic receptors. This leads to a decrease in heart rate and blood pressure. Additionally, it enhances nitric oxide-mediated vasodilation, which further contributes to its antihypertensive effects. The molecular targets include beta1-adrenergic receptors and nitric oxide pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nebivolol: The parent compound, also a beta1 receptor blocker with nitric oxide potentiating effects.
Atenolol: Another beta1-adrenergic receptor antagonist but without the nitric oxide-mediated vasodilation.
Metoprolol: Similar to Atenolol, used for hypertension but lacks the nitric oxide effect
Uniqueness
(+)-Nebivolol is unique due to its dual action of beta1 receptor blockade and nitric oxide-mediated vasodilation. This combination makes it particularly effective in managing hypertension with fewer side effects compared to other beta-blockers .
Activité Biologique
(+)-Nebivolol is a third-generation selective beta-blocker that exhibits unique pharmacological properties, primarily through its vasodilatory effects mediated by nitric oxide (NO). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and research findings.
This compound primarily acts as a β-1 adrenergic receptor antagonist , selectively blocking these receptors in the heart while sparing β-2 receptors in the lungs and smooth muscles. This selectivity is crucial for patients with respiratory issues, as it minimizes bronchoconstriction risks associated with non-selective beta-blockers.
In addition to its beta-blocking activity, this compound stimulates endothelial nitric oxide synthase (eNOS) via β-3 adrenergic receptor agonism. This stimulation leads to increased NO production, resulting in vasodilation and reduced peripheral vascular resistance. The distinct mechanism of action differentiates this compound from other beta-blockers like carvedilol and labetalol, which primarily exert vasodilatory effects through α-adrenergic receptor blockade .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals key characteristics:
- Absorption : Peak plasma concentration occurs within 1.5 to 4 hours post-administration.
- Distribution : Approximately 98% protein-bound, primarily to albumin.
- Metabolism : Metabolized in the liver through direct glucuronidation and CYP2D6 pathways, producing active hydroxyl and glucuronide metabolites.
- Bioavailability : Varies significantly based on CYP2D6 metabolic status; approximately 12% in extensive metabolizers and nearly complete in poor metabolizers .
Clinical Efficacy
Clinical studies have demonstrated that this compound effectively lowers blood pressure and improves cardiovascular outcomes. A meta-analysis of multiple trials indicated a higher antihypertensive response rate compared to conventional beta-blockers, with significant reductions in both systolic and diastolic blood pressure .
Table 1: Clinical Trial Results on Blood Pressure Reduction
Treatment Group | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Response Rate (%) |
---|---|---|---|
Nebivolol (10 mg) | -14.6 ± 15.4 (p < 0.001) | -12.0 ± 8.4 (p < 0.001) | 68.9 |
Control (Placebo) | -7.9 ± 12.8 | -7.2 ± 8.2 | 49.3 |
Antioxidant Properties
Research has highlighted the antioxidant effects of this compound, which contribute to its vasodilatory action by reducing oxidative stress. A study involving hypertensive patients showed that treatment with this compound resulted in significant reductions in plasma hydroperoxides and oxidized low-density lipoprotein (ox-LDL), thereby enhancing NO availability and decreasing reactive oxygen species (ROS) production in endothelial cells .
Case Study: Antioxidant Effects in Hypertensive Patients
A double-blind study compared the effects of this compound and atenolol on oxidative stress markers in patients with essential hypertension:
- Participants : 20 hypertensive patients treated with either this compound or atenolol.
- Findings : Patients receiving this compound exhibited significantly improved oxidative stress parameters compared to those treated with atenolol, indicating a superior ability to enhance NO bioavailability and reduce oxidative damage.
Propriétés
IUPAC Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-YHBROIRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118457-14-0, 118457-15-1 | |
Record name | Nebivolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexnebivolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXNEBIVOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43D0296P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NEBIVOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Y90569U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Nebivolol, the pharmacologically active enantiomer of nebivolol, is a highly selective β1-adrenergic receptor antagonist. [, , ] This means it primarily binds to and blocks the β1-adrenergic receptors found in various tissues, particularly in the heart and blood vessels.
ANone: By blocking β1-adrenergic receptors, this compound inhibits the effects of adrenaline and noradrenaline on the heart, leading to:
- Decreased heart rate: This reduces the workload on the heart and oxygen demand. []
- Lowered blood pressure: This is achieved through reduced cardiac output and potentially through vasodilation, mediated by nitric oxide release. [, , , ]
A: Yes, this compound has been shown to possess additional vasodilatory properties independent of its β1-blocking action. [, , , , ] This is attributed to its ability to:
- Stimulate nitric oxide (NO) release: This contributes to vasodilation and potentially to the reversal of endothelial dysfunction. [, , , , , , , ]
- Activate β3-adrenergic receptors: This can further contribute to vasodilation, particularly in coronary microvessels. []
A: The molecular formula of this compound is C22H25F2NO4. Its molecular weight is 405.44 g/mol. []
A: While specific spectroscopic data is not provided in the research excerpts, this compound's structure has been confirmed through techniques like X-ray crystallography, which provides detailed information about bond lengths, angles, and overall conformation. []
A: While the provided research excerpts don’t delve into computational studies on this compound itself, computational methods like QSAR (Quantitative Structure-Activity Relationship) could be employed to predict the activity of potential nebivolol analogs. This involves correlating the structure of molecules with their biological activity, aiding in the design of new drugs. []
A: The cardiac antihypertensive activity of nebivolol resides primarily in the this compound enantiomer. This is in contrast to most other β-blockers where the S-enantiomer is generally more active. [] This difference highlights the importance of stereochemistry in determining the pharmacological properties of drugs.
ANone:
- Hydroxypropanolamine Substructure: This differentiates nebivolol from other β-blockers and may contribute to its unique enantiomeric activity profile. []
- Rigid Ring Structure: Nebivolol contains a rigid ring structure that may contribute to its high selectivity for β1-adrenergic receptors and its divergence from the standard β-blocker pharmacophore model. []
A: While the research excerpts don't provide specific stability data, they mention that this compound is highly lipophilic, which can impact its formulation and stability. [, ] Studies have explored various strategies to enhance its solubility and dissolution rate, including the development of liquisolid formulations. []
A: Liquisolid formulations have shown promise in enhancing the bioavailability of this compound. [] This approach involves dissolving the drug in a suitable non-volatile solvent and then incorporating it into a solid carrier, improving its wetting properties and dissolution rate.
A: this compound is extensively metabolized, primarily by the cytochrome P450 isoenzyme 2D6 (CYP2D6). [, ]
A: Yes, co-administration of this compound with drugs that are strong inhibitors or inducers of CYP2D6 can alter its plasma concentrations and potentially lead to therapeutic failures or adverse effects. []
ANone: The relationship between this compound plasma concentrations and its blood pressure-lowering effects appears to be complex and may involve both β1-adrenergic receptor blockade and nitric oxide-mediated mechanisms.
A: Studies have utilized isolated blood vessel preparations, like rat thoracic aorta and mesenteric arteries, to investigate this compound's vasodilatory effects and its impact on nitric oxide and peroxynitrite release. [, ]
ANone: Various animal models have been employed, including:
- Spontaneously hypertensive rats (SHR): These are commonly used to study hypertension and the effects of antihypertensive drugs like this compound on blood pressure regulation and vascular remodeling. [, ]
- Rat models of heart failure: These models help evaluate this compound's effects on cardiac function, remodeling, and survival in the setting of heart failure. [, ]
- Rat models of nephrotoxicity: Studies have explored this compound's potential protective effects against drug-induced kidney damage. []
A: Yes, this compound has been extensively studied in clinical trials for the treatment of hypertension and heart failure. [, , , , ] Studies have demonstrated its efficacy in lowering blood pressure and improving cardiac function in patients with these conditions.
ANone: Several analytical techniques have been employed for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of drug substances, including this compound. [, , , ]
- Thin-Layer Chromatography (TLC): This technique is useful for the qualitative and semi-quantitative analysis of this compound, especially in pharmaceutical formulations. [, ]
- Mass Spectrometry (MS): This highly sensitive technique can be coupled with HPLC (LC-MS) to identify and quantify this compound and its metabolites in biological samples with high sensitivity and selectivity. []
A: this compound exhibits low water solubility, which can limit its dissolution rate and, consequently, its bioavailability. []
A: A faster dissolution rate generally leads to quicker drug absorption and, potentially, faster onset of action. Therefore, improving the dissolution rate of this compound is crucial for enhancing its bioavailability and therapeutic efficacy. []
A: Yes, analytical methods, particularly HPLC methods, for the determination of this compound have been validated according to ICH guidelines. [, , ] This validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.
ANone: Yes, several other β-blockers are available for the treatment of hypertension and heart failure, including:
- Atenolol: A selective β1-blocker often used as a comparator drug in studies evaluating the efficacy and safety of this compound. [, , ]
- Metoprolol: Another selective β1-blocker available in both immediate-release and extended-release formulations. [, , , ]
- Carvedilol: A non-selective β-blocker and α1-blocker with antioxidant properties. [, ]
A: this compound has shown comparable efficacy to other β-blockers in lowering blood pressure and improving symptoms of heart failure. [, ] Its unique vasodilatory and antioxidant properties may offer additional benefits, but further research is needed to confirm these advantages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.